molecular formula C20H25FN2O3 B5299883 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone

6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone

货号 B5299883
分子量: 360.4 g/mol
InChI 键: BZVNINWUFHZRIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Dysregulation of this pathway has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In recent years, TAK-659 has emerged as a promising therapeutic agent for the treatment of these diseases.

作用机制

6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone exerts its therapeutic effects by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B-cells, and dysregulation of this pathway has been implicated in various B-cell malignancies. By inhibiting BTK, this compound suppresses B-cell receptor signaling and subsequent survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of malignant B-cells in preclinical models. In addition, this compound has been shown to reduce the proliferation of B-cells and inhibit the production of cytokines, such as interleukin-6, in vitro. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

实验室实验的优点和局限性

One of the main advantages of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone is its potent and selective inhibition of BTK, which makes it an attractive therapeutic agent for the treatment of B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, which may improve treatment outcomes. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.

未来方向

There are several future directions for the development of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the investigation of this compound in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another potential direction is the investigation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Furthermore, the development of more potent and selective BTK inhibitors may improve the therapeutic efficacy and safety of this class of drugs.

合成方法

The synthesis of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-chloro-6-fluoroquinoline with 4-morpholinecarboxylic acid to yield the corresponding amide. This is followed by a reduction of the amide to the corresponding amine using lithium aluminum hydride. The resulting amine is then coupled with 4-methylpentanoyl chloride to yield the desired product, this compound.

科学研究应用

6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been extensively studied for its therapeutic potential in various B-cell malignancies. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

属性

IUPAC Name

6-fluoro-4-[2-(4-methylpentyl)morpholine-4-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-13(2)4-3-5-15-12-23(8-9-26-15)20(25)17-11-19(24)22-18-7-6-14(21)10-16(17)18/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVNINWUFHZRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。